molecular formula C32H19N2O8P B1312810 (S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate CAS No. 878111-16-1

(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Cat. No. B1312810
M. Wt: 590.5 g/mol
InChI Key: ZAVIDRFWCFHRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate” is a compound that belongs to the class of organic compounds known as aryl phosphodiesters . These are aryl phosphates in which the phosphate is esterified at exactly two positions . It has a molecular formula of C12H9N2O8P and an average mass of 340.182 Da .


Synthesis Analysis

The synthesis of this compound has been studied in various contexts. For instance, the hydrolysis of 4-nitrophenyl phosphate (NPP) and bis-4-nitrophenyl phosphate (BNPP), two commonly used DNA model substrates, was examined in vanadate solutions . The catalytic rate constant (k cat) for the phosphate hydrolysis catalyzed by a complex using bis(4-nitrophenyl)phosphate (BNPP) as the substrate is 1.64 × 10−3 s−1 at pH 7.4 and 25 °C .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in various contexts. For example, the hydrolysis of the phosphoester bond in NPP at 50 °C and pH 5.0 proceeds with a rate constant of 1.74 × 10−5 s−1 . The reduction of 4-nitrophenol (4-NiP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is also a commonly used model reaction to assess the catalytic activity of metallic nanoparticles .

Scientific Research Applications

  • Scientific Field: Chemistry

    • Application : Bis(4-nitrophenyl)phosphate (BNPP) is used as a substrate to determine the enzyme activity of root phosphodiesterases of wetland plants .
    • Results or Outcomes : The source did not provide specific results or quantitative data for this application .
  • Scientific Field: Catalysis

    • Application : BNPP has been used to study the mechanism of cleavage of BNPP using oxamido-bridged dinuclear copper (II) complexes as catalysts .
    • Results or Outcomes : The source did not provide specific results or quantitative data for this application .
  • Scientific Field: Biochemistry

    • Application : BNPP is often used as a substrate in enzyme activity assays, particularly for enzymes like phosphodiesterases .
    • Results or Outcomes : The specific results or quantitative data would depend on the particular enzyme being studied and the conditions of the assay .
  • Scientific Field: Catalysis

    • Application : Nanostructured MnOx has been shown to exhibit high catalytic activity in the hydrolysis of BNPP at 328 K .
    • Results or Outcomes : The study found that the nanostructured MnOx was highly effective at catalyzing the hydrolysis of BNPP .
  • Scientific Field: Biochemistry

    • Application : BNPP is used as a substrate in enzyme activity assays, particularly for enzymes like alkaline phosphatase .
    • Results or Outcomes : The specific results or quantitative data would depend on the particular enzyme being studied and the conditions of the assay .
  • Scientific Field: Environmental Science

    • Application : BNPP has been used in studies to understand the environmental fate of organophosphates .
    • Results or Outcomes : These studies can provide valuable information about the persistence and bioavailability of organophosphates in the environment .

Safety And Hazards

This compound is classified as having acute toxicity, oral (Category 2), H300 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is fatal if swallowed and precautions should be taken to avoid contact with skin and eyes . In case of ingestion, immediate medical attention is required .

properties

IUPAC Name

13-hydroxy-10,16-bis(4-nitrophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H19N2O8P/c35-33(36)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(16-12-20)34(37)38)32(30)42-43(39,40)41-31(27)29/h1-18H,(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVIDRFWCFHRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)[N+](=O)[O-])OP(=O)(O3)O)C7=CC=C(C=C7)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H19N2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114233
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

CAS RN

695162-89-1
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=695162-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.